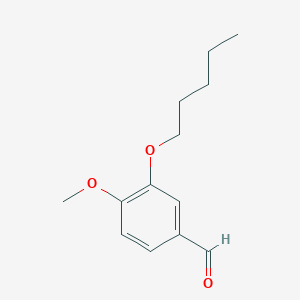
2,4-二氯苯基 4-(5-氯-2-甲基苯基)哌嗪基酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2,4-Dichlorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone” is a chemical compound with the molecular formula C18H17Cl3N2O and a molecular weight of 383.7 . It is a complex organic compound that falls under the category of ketones .
Molecular Structure Analysis
The molecular structure of “2,4-Dichlorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone” is characterized by the presence of a piperazine ring, which is a heterocyclic amine, along with multiple chlorinated phenyl groups . The exact 3D structure is not provided in the search results.
Physical and Chemical Properties Analysis
“2,4-Dichlorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone” has a molecular weight of 383.7 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .
科学研究应用
晶体结构分析
对类似于2,4-二氯苯基 4-(5-氯-2-甲基苯基)哌嗪基酮的化合物(例如各种二氯苯基-丙烯酮衍生物)的研究提供了对其晶体结构的见解。研究表明,二氯苯基基团的平均平面与其他取代基(如溴苯基或甲氧苯基基团)之间的角度如何影响分子构象。这些角度和扭转角显着影响晶体中的堆积模式,这对于理解这些化合物的材料性质至关重要(Butcher 等,2007;Jasinski 等,2007)。
抗菌活性
2,4-二氯苯基化合物的某些衍生物已被合成并测试其抗菌活性。例如,新型三唑衍生物已对各种微生物显示出有希望的结果。这些化合物的抗菌活性对于开发内置抗微生物生长的新药和材料至关重要(Bektaş 等,2007)。
合成和化学反应性
研究探索了与2,4-二氯苯基 4-(5-氯-2-甲基苯基)哌嗪基酮在结构上相关的化合物的合成途径和反应性。二噁烷环化途径到哌嗪-2,5-二酮提供了一种从线性前体创建环状结构的方法,展示了哌嗪衍生物在合成化学中的多功能性(Aboussafy & Clive,2012)。此外,N-取代哌嗪基喹诺酮的合成和抗菌活性说明了二氯苯基哌嗪衍生物在开发新的抗菌剂中的潜力(Foroumadi 等,2001)。
属性
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2O/c1-12-2-3-14(20)11-17(12)22-6-8-23(9-7-22)18(24)15-5-4-13(19)10-16(15)21/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBYXIXZTYJWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B2634826.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea](/img/structure/B2634829.png)
![{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 2-methylbenzoate](/img/structure/B2634831.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B2634832.png)


![{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride](/img/no-structure.png)

![3-Methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine](/img/structure/B2634840.png)

![7-(benzylthio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2634844.png)
![3-benzyl-7-[(2-morpholin-4-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2634845.png)
